1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine dihydrochloride
Overview
Description
“1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine dihydrochloride” is a chemical compound with the CAS Number: 1269151-57-6. It has a molecular weight of 323.24 and its molecular formula is C11H16Cl2N4OS . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N4OS.2ClH/c1-2-9(17-7-1)11-13-10(14-16-11)8-15-5-3-12-4-6-15;;/h1-2,7,12H,3-6,8H2;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 323.24 . It is typically stored at room temperature and is available in powder form . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.
Scientific Research Applications
DNA Minor Groove Binding
Hoechst 33258, a compound related to the piperazine family, binds strongly to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This binding property is utilized in fluorescent DNA staining for cell biology research, including chromosome and nuclear staining, and DNA content analysis via flow cytometry. This family of compounds is also explored for potential uses as radioprotectors and topoisomerase inhibitors, indicating a starting point for drug design and molecular investigations into DNA sequence recognition and binding (Issar & Kakkar, 2013).
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives exhibit an array of bioactivities due to effective binding with various enzymes and receptors in biological systems. The peculiar structural feature of the 1,3,4-oxadiazole ring facilitates this through multiple weak interactions. These compounds have shown potential across a wide range of medicinal chemistry applications, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. This diversity underscores the significance of 1,3,4-oxadiazole derivatives in developing new therapeutic agents with high potency and low toxicity (Verma et al., 2019).
Piperazine Derivatives in Therapeutic Applications
Piperazine, a heterocyclic moiety found in various therapeutic drugs, shows a broad spectrum of pharmaceutical applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Slight modifications to the piperazine nucleus significantly alter the medicinal potential of the resulting molecules. This flexibility makes piperazine a valuable building block in drug discovery, influencing pharmacokinetic and pharmacodynamic properties of the molecules (Rathi et al., 2016).
Properties
IUPAC Name |
3-(piperazin-1-ylmethyl)-5-thiophen-2-yl-1,2,4-oxadiazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS.2ClH/c1-2-9(17-7-1)11-13-10(14-16-11)8-15-5-3-12-4-6-15;;/h1-2,7,12H,3-6,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVFYWGXIRNZQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NOC(=N2)C3=CC=CS3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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